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Compound of Interest

Compound Name: CH6953755

Cat. No.: B10824790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of CH6953755 with other notable

YES1 kinase inhibitors, including dasatinib, bosutinib, and the novel agent NXP900 (also

known as eCF506). The information is intended to support researchers and drug development

professionals in evaluating the therapeutic potential of these agents in YES1-driven

malignancies.

Introduction to YES1 Inhibition
YES1, a member of the SRC family of non-receptor tyrosine kinases, has emerged as a

compelling therapeutic target in oncology.[1] Amplification and overexpression of the YES1

gene are implicated in the pathogenesis of various solid tumors, including esophageal, lung,

head and neck, and bladder cancers, and have been linked to resistance to targeted therapies.

[2][3] YES1 plays a crucial role in regulating key cellular processes such as proliferation,

survival, and invasion, often through its downstream effector, Yes-associated protein 1 (YAP1).

[2][4] The development of potent and selective YES1 inhibitors is therefore a promising strategy

for the treatment of these cancers.

Overview of Investigated YES1 Inhibitors
This guide focuses on a comparative analysis of the following YES1 inhibitors:

CH6953755: A potent and selective, orally active YES1 kinase inhibitor.[5][6]
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Dasatinib: A multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, including

YES1.[7][8]

Bosutinib: A dual SRC/ABL kinase inhibitor.[9]

NXP900 (eCF506): A novel, potent, and selective YES1/SRC kinase inhibitor with a unique

"type 1.5" binding mechanism that locks the kinase in an inactive conformation.[10][11]

Quantitative Data Summary
The following tables summarize the available preclinical data for CH6953755 and its

comparators. It is important to note that the data are compiled from various studies and may

not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity
Inhibitor Target Kinase IC50 (nM) Selectivity Profile

CH6953755 YES1 1.8[6][12]
Selective for YES1.

[13]

Dasatinib YES1 <1[14]

Broad-spectrum

inhibitor of SRC family

kinases, BCR-ABL, c-

KIT, and PDGFR.[8]

[15]

Bosutinib YES1
Not explicitly stated in

search results

Dual SRC/ABL

inhibitor; does not

inhibit c-KIT or

PDGFR.[9][16]

NXP900 (eCF506) YES1 0.47[10]

Highly selective for

YES1/SRC; over 950-

fold more selective for

SRC than ABL.[10]

Table 2: In Vitro Anti-proliferative Activity in YES1-
Amplified Cancer Cell Lines
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Inhibitor
Cell Line
(Cancer Type)

Assay Endpoint Result

CH6953755
KYSE70

(Esophageal)
Cell Proliferation IC50

Effective

inhibition of cell

growth in YES1-

amplified lines.[6]

[12]

KYSE70, RERF-

LC-AI

(Esophageal,

Lung)

TEAD Luciferase

Reporter

Inhibition of

YAP1 activity

Suppresses

TEAD luciferase

reporter activity.

[12]

Dasatinib
High-YES1

NSCLC cell lines
Cell Proliferation GI50

Significantly

inhibited

proliferation in

High-YES1 cell

lines.[4]

NXP900

(eCF506)

KYSE70, OE21,

KYSE410,

KYSE30, OE19,

TE5, TE14

(Esophageal)

Colony

Formation

Inhibition of cell

proliferation

Strongly inhibited

cell proliferation.

[1]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models
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Inhibitor
Xenograft Model
(Cell Line)

Dosing Efficacy

CH6953755

YES1-amplified

esophageal and

SCLC models

60 mg/kg, oral, daily

for 10 days[12]

Selective antitumor

activity with

suppression of

phospho-Tyr426

YES1.[12][17]

Dasatinib
High-YES1 NSCLC

PDX models

Not specified in

search results

High sensitivity to

dasatinib in models

with YES1 gene

amplification.[2]

NXP900 (eCF506) KYSE70 (Esophageal)
40 mg/kg, oral, daily

for 28 days[1]

Significant tumor

regression (71%

decrease in tumor

volume).[1]

Signaling Pathways and Experimental Workflows
YES1-YAP1 Signaling Pathway
The diagram below illustrates the role of YES1 in the activation of the YAP1 signaling pathway,

a key driver of cell proliferation in YES1-amplified cancers. Inhibition of YES1 by compounds

like CH6953755 disrupts this pathway.
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YES1-YAP1 signaling pathway and inhibition by CH6953755.
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General Experimental Workflow for Preclinical
Evaluation of YES1 Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of novel YES1

inhibitors.
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Preclinical evaluation workflow for YES1 inhibitors.
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Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of

preclinical data. Below are generalized methodologies for key experiments cited in the

evaluation of YES1 inhibitors.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound

against a panel of purified kinases.

Methodology:

Reagents: Purified recombinant human kinases (e.g., YES1, SRC, ABL), a kinase-specific

peptide substrate, ATP, and the test inhibitor at various concentrations.

Procedure: The kinase, substrate, and varying concentrations of the inhibitor are pre-

incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

Detection: The extent of substrate phosphorylation is measured, typically using a

radiometric, fluorescence-based, or luminescence-based method.

Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor

concentration to calculate the IC50 value.

Cell Proliferation Assay
Objective: To assess the effect of YES1 inhibitors on the growth of cancer cell lines,

particularly those with YES1 gene amplification.

Methodology:

Cell Culture:YES1-amplified cancer cell lines (e.g., KYSE70) and non-amplified control

lines are cultured in appropriate media.

Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor

concentrations for a specified duration (e.g., 4 days).[12]
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Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT) or

luminescence-based (e.g., CellTiter-Glo) assay.

Data Analysis: The half-maximal growth inhibition (GI50) or IC50 values are calculated

from the dose-response curves.

Western Blot Analysis for Phospho-YES1
Objective: To determine the effect of inhibitors on the autophosphorylation of YES1 at

Tyr426, a marker of its activation.

Methodology:

Cell Treatment:YES1-amplified cells (e.g., KYSE70) are treated with the inhibitor for a

short duration (e.g., 2 hours).[12]

Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase

inhibitors to preserve protein phosphorylation.

SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to

a PVDF membrane.

Immunoblotting: The membrane is probed with a primary antibody specific for phospho-

YES1 (Tyr426) and a corresponding secondary antibody. A total YES1 antibody is used as

a loading control.

Detection: The signal is visualized using a chemiluminescence-based detection system.

Colony Formation Assay
Objective: To evaluate the long-term effect of YES1 inhibitors on the clonogenic survival of

cancer cells.

Methodology:

Cell Seeding: A low density of single cells is seeded in 6-well or 24-well plates.[1]

Treatment: Cells are treated with the inhibitor for an extended period (e.g., 14 days).[1]
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Colony Staining: After the incubation period, the colonies are fixed and stained with crystal

violet.

Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is

counted.

In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of YES1 inhibitors in a living organism.

Methodology:

Cell Implantation:YES1-amplified human cancer cells (e.g., KYSE70) are subcutaneously

injected into immunodeficient mice.[1]

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized

into vehicle control and treatment groups. The inhibitor is administered orally at a specified

dose and schedule.

Efficacy Assessment: Tumor volume and body weight are measured regularly.

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker

analysis (e.g., Western blot for phospho-YES1) to confirm target engagement.

Conclusion
The preclinical data presented in this guide highlight the potential of targeting YES1 in cancers

with YES1 gene amplification. CH6953755 and NXP900 have emerged as highly potent and

selective YES1 inhibitors with promising antitumor activity in preclinical models. In particular,

NXP900's unique "type 1.5" inhibitory mechanism, which locks SRC/YES1 in an inactive

conformation, may offer advantages over traditional ATP-competitive inhibitors. In contrast,

dasatinib and bosutinib, while effective against YES1, have a broader kinase inhibition profile,

which may contribute to off-target effects. Further preclinical and clinical investigations are

warranted to fully elucidate the therapeutic potential of these novel YES1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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